molecular formula C16H15N3O B13927307 2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine

2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine

Cat. No.: B13927307
M. Wt: 265.31 g/mol
InChI Key: WDBGUOYSFJEGIX-UHFFFAOYSA-N
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Description

2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a phenoxybenzyl group attached to a pyrazolylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine typically involves the reaction of 4-phenoxybenzyl chloride with 2H-pyrazol-3-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of the pyrazole attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzyl ketones, while reduction could produce phenoxybenzyl alcohols.

Scientific Research Applications

2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine stands out due to its unique combination of a phenoxybenzyl group and a pyrazolylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(4-phenoxyphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C16H15N3O/c17-16-10-11-18-19(16)12-13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-11H,12,17H2

InChI Key

WDBGUOYSFJEGIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN3C(=CC=N3)N

Origin of Product

United States

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